molecular formula C10H13NO3 B8625511 6-Methyl-3-propoxypicolinic acid

6-Methyl-3-propoxypicolinic acid

Cat. No.: B8625511
M. Wt: 195.21 g/mol
InChI Key: SKPPXWADBRJQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3-propoxypicolinic acid is a picolinic acid derivative featuring a methyl group at the 6-position and a propoxy group at the 3-position of the pyridine ring. Picolinic acid derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and coordination chemistry due to their chelating and bioactive properties .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

6-methyl-3-propoxypyridine-2-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-3-6-14-8-5-4-7(2)11-9(8)10(12)13/h4-5H,3,6H2,1-2H3,(H,12,13)

InChI Key

SKPPXWADBRJQQU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(N=C(C=C1)C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between 6-methyl-3-propoxypicolinic acid and related compounds from the evidence:

Compound Name Substituent at 6-Position Substituent at 3-Position Key Functional Groups
This compound Methyl (-CH₃) Propoxy (-OCH₂CH₂CH₃) Carboxylic acid (-COOH)
6-((Methylsulfonyl)methyl)picolinic acid (6) (Methylsulfonyl)methyl (-CH₂SO₂CH₃) None Carboxylic acid, sulfonyl
6-(Methylsulfonamido)picolinic acid (7) Methylsulfonamido (-NHSO₂CH₃) None Carboxylic acid, sulfonamide
6-(BOC-Methylamino)pyridine-3-boronic acid BOC-protected methylamino Boronic acid (-B(OH)₂) Boronic acid, BOC-amine

Structural Implications :

  • The methyl group at C6 may sterically hinder interactions at this position.
  • Sulfonyl/Sulfonamide Analogs (6,7) : Sulfonyl and sulfonamide groups introduce strong electron-withdrawing effects, increasing acidity of the carboxylic acid moiety and influencing binding affinity in enzyme inhibition studies .
  • Boronic Acid Derivative () : The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the carboxylic acid-focused analogs .

Physicochemical Properties

Property This compound (Predicted) Compound 6 Compound 7 Compound 8
Physical State Crystalline solid White solid White solid Yellow oil
Solubility Moderate in polar solvents (e.g., DMF, THF) High in DMF High in CH₂Cl₂ Low in water
Stability Stable under refrigeration Stable at RT Stable at RT Requires inert storage

Notes:

  • The yellow oil form of 8 contrasts with the solid-state analogs, likely due to reduced crystallinity from the N-methylsulfonamido-methyl group .

Critical Observations :

  • The boronic acid derivative poses environmental risks (e.g., water contamination), necessitating stringent cleanup protocols compared to picolinic acid analogs .

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